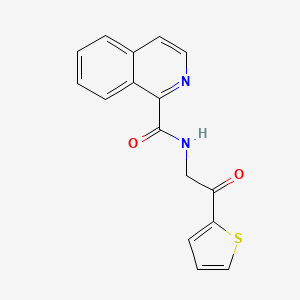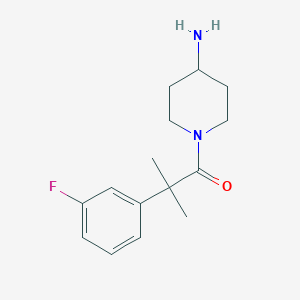![molecular formula C11H15NO4 B7640826 3-[(5-Ethyl-3-methylfuran-2-carbonyl)amino]propanoic acid](/img/structure/B7640826.png)
3-[(5-Ethyl-3-methylfuran-2-carbonyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-Ethyl-3-methylfuran-2-carbonyl)amino]propanoic acid, also known as EMPA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. EMPA is a synthetic amino acid derivative that has been shown to have promising effects in various biochemical and physiological processes.
Mechanism of Action
The mechanism of action of 3-[(5-Ethyl-3-methylfuran-2-carbonyl)amino]propanoic acid is not fully understood. However, studies have suggested that this compound may exert its anti-cancer effects by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound may also induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of certain inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can modulate the activity of certain enzymes, including matrix metalloproteinases and cyclooxygenases. This compound has also been shown to have anti-oxidant effects by scavenging free radicals and inhibiting lipid peroxidation. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of certain inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[(5-Ethyl-3-methylfuran-2-carbonyl)amino]propanoic acid in lab experiments is its ability to inhibit the growth of cancer cells. This makes this compound a valuable tool for studying the mechanisms of cancer growth and proliferation. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects in certain cell lines, which could limit its use in certain experiments.
Future Directions
There are several future directions for the research on 3-[(5-Ethyl-3-methylfuran-2-carbonyl)amino]propanoic acid. One area of research could be the development of this compound analogs that have improved anti-cancer activity and reduced toxicity. Another area of research could be the investigation of this compound's potential as a treatment for inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biochemical and physiological processes.
Synthesis Methods
The synthesis of 3-[(5-Ethyl-3-methylfuran-2-carbonyl)amino]propanoic acid is a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 5-ethyl-3-methylfuran-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(tert-butoxycarbonyl)-L-proline to form the corresponding proline ester. The proline ester is then hydrolyzed to form the corresponding carboxylic acid. Finally, the carboxylic acid is coupled with N-(tert-butoxycarbonyl)-L-alanine to form this compound.
Scientific Research Applications
3-[(5-Ethyl-3-methylfuran-2-carbonyl)amino]propanoic acid has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its use as an anti-cancer agent. Studies have shown that this compound has the ability to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. This compound has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
3-[(5-ethyl-3-methylfuran-2-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-3-8-6-7(2)10(16-8)11(15)12-5-4-9(13)14/h6H,3-5H2,1-2H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVFCRKBGHUKMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(O1)C(=O)NCCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-[2-(4-ethyl-1,2,4-triazol-3-yl)ethyl]-5-fluoro-2-hydroxybenzamide](/img/structure/B7640750.png)
![N-[2-amino-2-(4-propan-2-ylphenyl)ethyl]propane-1-sulfonamide;hydrochloride](/img/structure/B7640751.png)

![1-(6-Oxaspiro[4.5]decan-9-yl)-3-(4-pyrrolidin-1-ylbutan-2-yl)urea](/img/structure/B7640767.png)
![N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-sulfonamide](/img/structure/B7640772.png)
![N-[1-(aminomethyl)cyclopentyl]but-3-ene-1-sulfonamide;hydrochloride](/img/structure/B7640793.png)
![[2-(2,2-Difluoroethoxy)pyridin-4-yl]-(1,3-thiazolidin-3-yl)methanone](/img/structure/B7640806.png)
![5-fluoro-N-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B7640807.png)
![N-[[3-(methylsulfamoylmethyl)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide](/img/structure/B7640813.png)

![2-[(5-Methyl-4-propyl-1,2,4-triazol-3-yl)methylsulfanyl]-5-phenyl-1,3-oxazole](/img/structure/B7640822.png)


![5-[[4-(Furan-2-yl)-4-hydroxybutan-2-yl]amino]pyridine-2-carbonitrile](/img/structure/B7640855.png)